molecular formula C22H20N2O3 B2488910 7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899939-26-5

7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2488910
CAS No.: 899939-26-5
M. Wt: 360.413
InChI Key: RDJURAGCWKLQLE-UHFFFAOYSA-N
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Description

7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
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Biological Activity

7-Ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS No. 899939-26-5) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O3C_{22}H_{20}N_{2}O_{3} with a molecular weight of 360.4 g/mol. The structure includes a furan ring and a pyrazolo[1,5-c][1,3]oxazine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC22H20N2O3
Molecular Weight360.4 g/mol
CAS Number899939-26-5

Pharmacological Activities

Research indicates that compounds containing pyrazole and oxazine moieties exhibit a range of biological activities including:

  • Anti-inflammatory Activity : Pyrazole derivatives are well-known for their anti-inflammatory properties. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds with structural similarities have demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit cell proliferation. In vitro studies show that related compounds exhibit cytotoxic effects against various cancer cell lines .
  • Antimicrobial Effects : Pyrazole derivatives also exhibit antimicrobial activity against various pathogens. The presence of the furan ring may enhance this activity by improving the compound's interaction with microbial targets .

Case Studies and Research Findings

  • Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of several pyrazole derivatives in vivo using a carrageenan-induced paw edema model. The compounds displayed varying degrees of edema inhibition compared to standard anti-inflammatory drugs like celecoxib .
    Compound IDCOX-2 Inhibition IC50 (μM)
    Compound A0.034
    Compound B0.052
    Celecoxib0.313
  • Anticancer Activity : Another study focused on the cytotoxicity of related compounds against the MCF-7 breast cancer cell line. Compounds demonstrated significant cytotoxicity with IC50 values as low as 0.39 μM .
    Compound IDIC50 (μM)
    Compound 4b3.16
    Compound 4c2.74
    Compound 6a0.39
  • Antimicrobial Study : The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited potent antibacterial effects, which were attributed to their ability to disrupt bacterial cell membranes .

Properties

IUPAC Name

7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-2-25-19-11-6-10-16-18-14-17(15-8-4-3-5-9-15)23-24(18)22(27-21(16)19)20-12-7-13-26-20/h3-13,18,22H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJURAGCWKLQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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